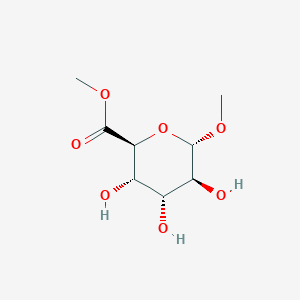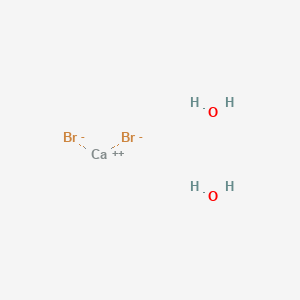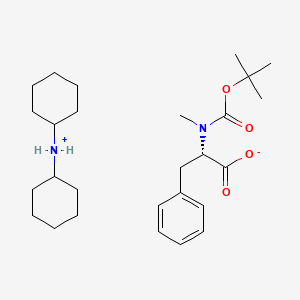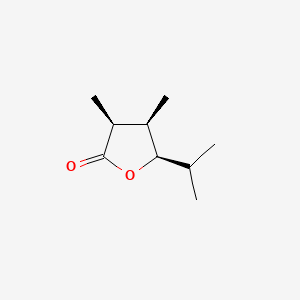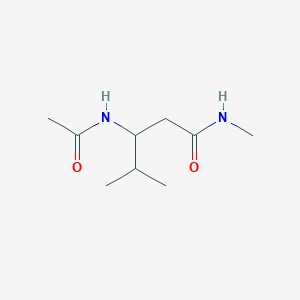
Pentanamide, 3-(acetylamino)-N,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, 3-(acetylamino)-N,4-dimethyl- is an organic compound belonging to the amide family It is characterized by the presence of an amide group (RCONH2) and an acetylamino group (RNHCOCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 3-(acetylamino)-N,4-dimethyl- typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of N,N-dimethyl-3-aminopentanamide with acetic anhydride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, 3-(acetylamino)-N,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Pentanamide, 3-(acetylamino)-N,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Pentanamide, 3-(acetylamino)-N,4-dimethyl- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Pentanamide: A simpler amide with similar structural features but lacking the acetylamino group.
N,N-Dimethylacetamide: Shares the dimethylamino group but differs in the acyl group attached to the nitrogen.
Acetylaminopentane: Similar in having an acetylamino group but differs in the overall structure
Uniqueness
Pentanamide, 3-(acetylamino)-N,4-dimethyl- is unique due to the presence of both the acetylamino and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-acetamido-N,4-dimethylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)8(11-7(3)12)5-9(13)10-4/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12) |
Clave InChI |
VPQHCSZJQXDNBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)NC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
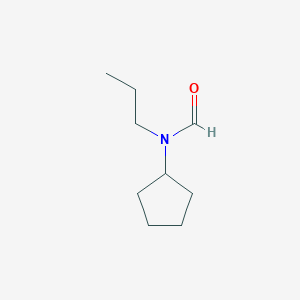
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
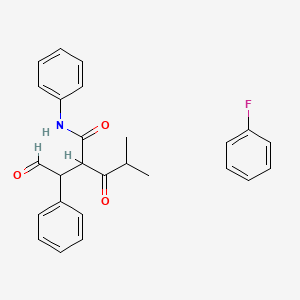

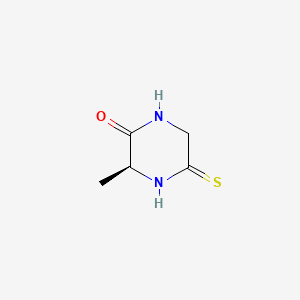
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

